molecular formula C10H19NO2 B2370884 Ethyl 2-(4-methylpiperidin-3-yl)acetate CAS No. 2113698-91-0

Ethyl 2-(4-methylpiperidin-3-yl)acetate

Cat. No.: B2370884
CAS No.: 2113698-91-0
M. Wt: 185.267
InChI Key: QCSJKYZHGZVFTF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylpiperidin-3-yl)acetate is a piperidine-derived ester characterized by a methyl group at the 4-position of the piperidine ring and an ethyl acetate moiety attached to the 3-position. Its molecular formula is C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol. The compound’s structure combines a six-membered nitrogen-containing heterocycle (piperidine) with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(4-methylpiperidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)6-9-7-11-5-4-8(9)2/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSJKYZHGZVFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylpiperidin-3-yl)acetate typically involves the reaction of 4-methylpiperidine with ethyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-(4-methylpiperidin-3-yl)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound can be used in studies involving piperidine-based biological activity.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(4-methylpiperidin-3-yl)acetate with key analogs, focusing on structural features , physicochemical properties , and functional roles .

Piperidine-Based Esters
Compound Name Structural Difference Molecular Weight (g/mol) Key Properties/Applications Source Reference
Ethyl 2-(piperidin-4-yl)acetate No methyl group on piperidine ring 185.24 Higher polarity (TPSA: 38.3 Ų), used in drug synthesis for CNS targets
2,2,6,6-Tetramethylpiperidin-4-yl acetate Four methyl groups on piperidine ring 215.30 Increased steric hindrance; stabilizes free radicals in polymer chemistry
This compound Single methyl group at 4-position 199.29 Intermediate for bioactive molecules (inferred from analogs) N/A

Key Observations :

  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate ’s bulky methyl groups limit conformational flexibility, making it unsuitable for small-molecule drug design but effective in industrial applications .
Imidazole-Containing Ethyl Acetates

Compounds such as Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate (Fig. 1F in ) share the ethyl acetate backbone but replace the piperidine ring with an imidazole heterocycle. These derivatives exhibit:

  • Higher aromaticity : Imidazole rings enable π-π stacking interactions, enhancing binding to biological targets like enzymes .
  • Varied substituents : Chloro, bromo, or trifluoromethyl groups (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) modulate electronic properties and solubility .
Other Heterocyclic Ethyl Acetates
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Contains a pyrimidine-thietane scaffold.

Physicochemical and Functional Comparisons

Table 1: Property Comparison of Selected Analogs
Property This compound Ethyl 2-(piperidin-4-yl)acetate 2,2,6,6-Tetramethylpiperidin-4-yl acetate
Molecular Weight (g/mol) 199.29 185.24 215.30
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 3 (ester O, NH) 3 (ester O, NH) 3 (ester O, NH)
logP (Predicted) ~1.8–2.2 ~1.5–1.8 ~2.5–3.0
Solubility Soluble in ethyl acetate, DMSO Soluble in methanol, DMSO Poor aqueous solubility

Functional Implications :

  • This compound ’s balanced logP and moderate molecular weight make it a candidate for prodrug development or as a synthetic precursor.
  • 2,2,6,6-Tetramethylpiperidin-4-yl acetate’s high logP limits bioavailability but improves stability in nonpolar matrices .

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